Tos-PEG2-CH2-Boc

PROTAC Linker Structure-Activity Relationship

Tos-PEG2-CH2-Boc is a heterobifunctional PEG linker engineered for modular PROTAC library synthesis. Its precisely defined 14-atom spacer enables researchers to systematically optimize ternary complex geometry between E3 ligase and target protein. Substituting with a different PEG length can abolish activity or cause off-target degradation. The PEG2 backbone enhances aqueous solubility of hydrophobic ligands, preventing aggregation in assays. Orthogonal Tos (leaving group) and Boc (protected acid) termini allow efficient sequential ligand conjugation. Choose Tos-PEG2-CH2-Boc when linker length and solubility are critical SAR parameters in your degrader program.

Molecular Formula C17H26O7S
Molecular Weight 374.5 g/mol
Cat. No. B611429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG2-CH2-Boc
SynonymsTos-PEG3-CH2CO2tBu
Molecular FormulaC17H26O7S
Molecular Weight374.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3
InChIKeyNIPMXQFRYHXBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tos-PEG2-CH2-Boc: A Heterobifunctional PEG Linker for PROTAC Synthesis


Tos-PEG2-CH2-Boc (CAS: 882518-89-0) is a polyethylene glycol (PEG)-based heterobifunctional linker featuring a tosyl (Ts) leaving group at one terminus and a tert-butyloxycarbonyl (Boc) protected carboxylic acid at the other, connected via a two-unit PEG spacer and an additional methylene (CH2) extension . This molecular architecture renders it a versatile building block in organic synthesis, particularly for the modular construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to covalently join a ligand for an E3 ubiquitin ligase and a ligand for a target protein .

Why Tos-PEG2-CH2-Boc Cannot Be Casually Substituted: Linker Geometry as a Critical Determinant of PROTAC Performance


In the design of PROTACs, the linker is far from an inert structural component; its length, composition, and flexibility directly dictate the formation of a stable ternary complex (E3 Ligase:PROTAC:Target Protein) and, consequently, the efficiency and selectivity of target degradation [1]. Simply substituting Tos-PEG2-CH2-Boc with another 'PEG-Tos-Boc' linker, even one with an identical functional group set but a different PEG length (e.g., PEG1, PEG3) or backbone structure (e.g., an alkyl chain), can profoundly alter the spatial arrangement of the ligands. This can lead to a complete loss of biological activity due to suboptimal ternary complex geometry or, conversely, to off-target degradation due to promiscuous complex formation. The precise 14-atom distance provided by the specific PEG2-CH2 backbone is a unique structural parameter that cannot be replicated by close analogs, making direct substitution a high-risk endeavor without rigorous empirical optimization [2].

Tos-PEG2-CH2-Boc: Quantitative Evidence of Differentiation


Defined Linker Length: 14-Atom Spacer Distance for Optimal Ternary Complex Geometry

Tos-PEG2-CH2-Boc provides a precise 14-atom spacer between its reactive termini, a distinct length that differentiates it from both shorter (e.g., Tos-PEG1-CH2-Boc) and longer (e.g., Tos-PEG3-CH2-Boc, Tos-PEG4-CH2-Boc) analogs . This specific length can be the difference between a functional degrader and an inactive compound, as demonstrated in a PROTAC linker SAR study where the degradation efficacy of a series of PROTACs targeting BET proteins varied dramatically with linker length, with the optimal length depending on the specific E3 ligase and target protein pair [1].

PROTAC Linker Structure-Activity Relationship Ternary Complex

Hydrophilicity Profile: Enhanced Aqueous Solubility Compared to Alkyl-Based Linkers

The PEG backbone of Tos-PEG2-CH2-Boc confers significantly higher aqueous solubility compared to alkyl chain-based linkers of similar length, a critical factor in the often-poor physicochemical properties of PROTAC molecules . A comparative study of linkers in a PROTAC context demonstrated that replacing an alkyl linker with a PEG linker of similar length can increase the aqueous solubility of the resulting PROTAC by several fold, while also influencing permeability and metabolic stability [1].

PROTAC Linker Physicochemical Properties Solubility

Orthogonal Reactivity: Tosylate as a Robust Leaving Group for Sequential Bioconjugation

The tosylate group (Tos) of Tos-PEG2-CH2-Boc is an excellent leaving group for SN2 reactions with nucleophiles such as amines, thiols, and alkoxides . This reactivity is fully orthogonal to the Boc-protected acid terminus, which remains stable under the basic conditions typically used for tosylate displacement and can be subsequently deprotected with acid (e.g., TFA) to reveal a reactive carboxylic acid for further amide coupling [1]. In contrast, linkers with alternative leaving groups like mesylate (Ms) are generally less reactive, while halides (e.g., Br, I) may exhibit different stability or reactivity profiles, impacting conjugation efficiency and yield.

Bioconjugation Orthogonal Chemistry Tosylate Nucleophilic Substitution

Purity and Specification: Vendor-Reported Purity of ≥97% for Reproducible Synthesis

Commercial sources report the purity of Tos-PEG2-CH2-Boc at ≥97% (e.g., MedChemExpress) or ≥98% (e.g., XcessBio) . This high level of purity is critical for ensuring the fidelity of subsequent conjugation steps, as impurities in heterobifunctional linkers can lead to the formation of undesired byproducts (e.g., cross-linked dimers) that are difficult to separate from the final PROTAC molecule. Sourcing from vendors with stringent quality control reduces the risk of failed syntheses and wasted resources.

Purity Quality Control Synthesis Reproducibility

Optimal Use Cases for Tos-PEG2-CH2-Boc Based on Quantitative Evidence


PROTAC Library Synthesis and Linker SAR Exploration

Tos-PEG2-CH2-Boc is ideally suited for the modular synthesis of focused PROTAC libraries. Its defined 14-atom spacer length serves as a specific data point in structure-activity relationship (SAR) studies aimed at identifying the optimal linker geometry for a given E3 ligase:target protein pair . The orthogonal Tos and Boc functionalities allow for efficient, sequential conjugation of various ligands, enabling researchers to systematically vary the linker length and composition to map the optimal ternary complex geometry .

Synthesis of PROTACs with Poorly Soluble Ligands

When one or both of the target protein or E3 ligase ligands are highly hydrophobic, the use of a PEG-based linker like Tos-PEG2-CH2-Boc is a critical design choice to improve the overall aqueous solubility of the final PROTAC molecule . This can prevent aggregation, improve handling, and facilitate accurate assessment of biological activity in both cell-free and cell-based assays. The PEG2 length provides a balance between improving solubility and maintaining sufficient rigidity for effective complex formation .

Development of Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

Beyond PROTACs, the orthogonal reactivity of Tos-PEG2-CH2-Boc makes it a valuable heterobifunctional linker for the construction of other complex bioconjugates, including antibody-drug conjugates (ADCs) . The PEG spacer reduces non-specific binding and improves the pharmacokinetic profile of the conjugate, while the Tos and Boc termini provide chemical handles for attachment to the antibody (via a reactive nucleophile) and the cytotoxic payload (via an amide bond), respectively .

Polymer Chemistry and Biomaterials Functionalization

The combination of a hydrophilic PEG spacer and dual orthogonal reactive groups makes Tos-PEG2-CH2-Boc a useful building block for functionalizing polymers and biomaterials . It can be used to introduce reactive handles onto surfaces or polymer backbones, enabling subsequent conjugation of biomolecules like peptides or fluorophores for applications in biosensing, drug delivery, and tissue engineering .

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